(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c16-11-8-17-15(18-9-11)21-12-5-6-19(10-12)14(20)4-3-13-2-1-7-22-13/h1-4,7-9,12H,5-6,10H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVIZERVFDZHIW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, a pyrrolidine moiety, and a thiophene group. Its molecular formula is , with a molecular weight of approximately 389.8 g/mol. The presence of the chlorine atom on the pyrimidine ring is particularly noteworthy as it may influence the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₃O₄ |
| Molecular Weight | 389.8 g/mol |
| CAS Number | 2035001-38-6 |
| Density | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act on various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs). These interactions can modulate critical signaling pathways involved in cell growth, differentiation, and apoptosis.
Key Molecular Targets
- Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
- GPCRs : Potential modulation of GPCRs could influence neurotransmitter signaling and other physiological processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the pyrimidine and pyrrolidine rings can significantly impact potency and selectivity.
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution on pyrimidine | Enhanced binding affinity |
| Alteration of pyrrolidine structure | Increased selectivity |
| Thiophene incorporation | Improved pharmacokinetics |
Research has demonstrated that certain structural modifications can lead to compounds with nanomolar potency against specific biological targets.
Case Study 1: Inhibition of Cancer Cell Growth
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value in the low micromolar range. This suggests potential for development as an anticancer agent.
Case Study 2: Neurotransmitter Modulation
Another study focused on the compound's effects on neurotransmitter systems. It was found to enhance dopamine receptor activity in vitro, suggesting possible applications in treating neurodegenerative diseases or mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
